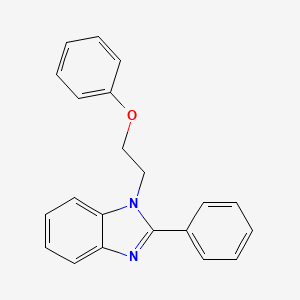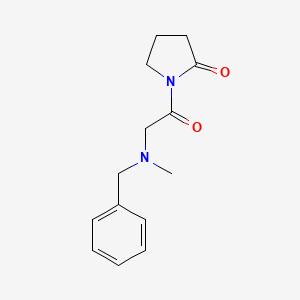![molecular formula C16H11NO3 B5609697 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of anthra[1,9-cd]isoxazol-6-ones, including derivatives like "5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one," often involves nucleophilic substitution reactions and ring closure strategies. For instance, 5-chloroanthra[1,9-cd]isoxazol-6-one can react with alcohols and phenols to produce 5-alkoxy- or 5-aryloxy-anthra[1,9-cd]-6-isoxazolones through facile nucleophilic substitution of the chloride ion (Zolotareva & Gornostaev, 1983).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds has been elucidated through various spectroscopic methods. These compounds exhibit interesting structural features due to the presence of the isoxazole ring fused to an anthraquinone system. The structural analyses often rely on NMR, IR, and X-ray crystallography to determine the positions of substituents and the overall geometry of the molecule.
Chemical Reactions and Properties
"this compound" undergoes various chemical reactions, reflecting its rich chemistry. For example, the amination of anthra[1,9-c,d]isoxazol-6-ones with primary and secondary amines can lead to amino derivatives through reductive cleavage of the isoxazole ring (Gornbstaev et al., 1980). This reactivity pattern opens pathways for the synthesis of a wide range of derivatives with potential applications in dye, pigment, and pharmaceutical industries.
Wirkmechanismus
Eigenschaften
IUPAC Name |
10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUQDXIWHQNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-dichlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5609617.png)


![(1S,4S)-2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5609649.png)
![N,2,2-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5609657.png)
![N-(4-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609665.png)
![1-(2-aminoethyl)-N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5609669.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5609672.png)
![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)

![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)